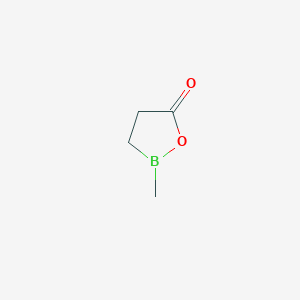

2-Methyl-1,2-oxaborolan-5-one

Description

Properties

CAS No. |

920034-01-1 |

|---|---|

Molecular Formula |

C4H7BO2 |

Molecular Weight |

97.91 g/mol |

IUPAC Name |

2-methyloxaborolan-5-one |

InChI |

InChI=1S/C4H7BO2/c1-5-3-2-4(6)7-5/h2-3H2,1H3 |

InChI Key |

KGDJFPBDQMGOPS-UHFFFAOYSA-N |

Canonical SMILES |

B1(CCC(=O)O1)C |

Origin of Product |

United States |

Synthetic Methodologies for the 1,2 Oxaborolan Ring System and Its Derivatives

Strategies Involving Ring-Opening and Intramolecular Cyclization

Ring-opening followed by intramolecular cyclization represents a powerful strategy for the synthesis of the 1,2-oxaborolan ring system. These methods often provide a high degree of control over the stereochemical outcome of the reaction.

Borylmethylation and Cyclization of Vinyloxiranes leading to 1,2-Oxaborolan-2-ol Products

A notable method for the formation of 1,2-oxaborolane (B14039510) derivatives involves the reaction of vinyl epoxides with diborylmethide lithium salts. This reaction proceeds through a borylmethylation and ring-opening of the vinyl epoxide, which is then followed by an intramolecular cyclization. Specifically, the reaction of 2-methyl-2-vinyloxirane with a diborylmethide lithium salt leads to the formation of 3-borylated 1,2-oxaborolan-2-ol products. nih.govresearchgate.net This transformation provides a direct route to functionalized 1,2-oxaborolane rings. The process is initiated by the nucleophilic attack of the diborylmethide on the epoxide, leading to a homoallylboronate intermediate which subsequently cyclizes. nih.govresearchgate.net

Nucleophilic Additions of Diborylalkyl Lithium Salts to Vinyl Epoxides

The core of the strategy mentioned above lies in the nucleophilic addition of diborylalkyl lithium salts to vinyl epoxides. These lithium salts, generated from the deprotonation of geminal-diborylalkanes, act as potent nucleophiles. Their reaction with vinyl epoxides occurs via an S(_N)2 mechanism, resulting in the opening of the epoxide ring. nih.govresearchgate.net This nucleophilic addition is a key step in the carbon-carbon bond-forming process that ultimately leads to the 1,2-oxaborolan structure. The versatility of this method is enhanced by the ability to use substituted diborylmethide lithium salts, which allows for the introduction of various functional groups into the final product. nih.gov

Regio- and Diastereoselective Control in 1,2-Oxaborolan Ring Formation

A significant advantage of the synthetic strategies involving vinyl epoxides is the ability to control the regio- and diastereoselectivity of the ring formation. The regioselectivity of the nucleophilic attack by the diborylmethide lithium salt on the vinyl epoxide is dependent on the substrate. For instance, the attack occurs at the less hindered position of the epoxide. nih.govresearchgate.net

The diastereoselectivity of the resulting homoallylboronate products is influenced by the specific geminal-diborylalkane used in the reaction. nih.gov This control over stereochemistry is crucial for the synthesis of complex molecules with defined three-dimensional structures. The intramolecular cyclization step that forms the 1,2-oxaborolan ring also proceeds with a degree of stereochemical control, leading to specific diastereomers of the final product.

| Starting Material | Reagent | Key Transformation | Product | Ref. |

| 2-Methyl-2-vinyloxirane | Diborylmethide lithium salt | Borylmethylation/Ring-opening/Intramolecular cyclization | 3-Borylated 1,2-oxaborolan-2-ol | nih.govresearchgate.net |

| Vinyl epoxides | Diborylmethide lithium salts | Regio- and diastereoselective S(_N)2 ring opening | Homoallylboronates | nih.govresearchgate.net |

Catalytic Approaches in the Synthesis of 1,2-Oxaborolanes

Catalytic methods offer an efficient and often more environmentally friendly alternative for the synthesis of 1,2-oxaborolanes. Transition metal catalysis, in particular, has been explored for the construction of the 1,2-oxaborolan core and its chiral derivatives.

Transition Metal-Catalyzed Methods for Constructing the 1,2-Oxaborolan Core

Transition metal catalysis provides powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of heterocyclic compounds. While a broad range of transition metals are used in organic synthesis, palladium has shown particular utility in the formation of the 1,2-oxaborolan ring.

A palladium-catalyzed cyclizative alkenylboration of homoallylic alcohols has been developed for the synthesis of 1,2-oxaborolane products. This method demonstrates high diastereoselectivity, leading to the formation of either cis-3,5- or trans-3,4-disubstituted-1,2-oxaborolanes. The reaction is proposed to proceed through the oxidative addition of a boron-chlorine bond to the palladium catalyst, followed by intramolecular insertion of the carbon-carbon double bond.

Stereospecific Syntheses of Chiral 1,2-Oxaborolane Derivatives

The development of stereospecific syntheses for chiral 1,2-oxaborolane derivatives is of significant interest due to the potential applications of these compounds in asymmetric synthesis and medicinal chemistry. Transition metal-catalyzed reactions, often in the presence of chiral ligands, are a primary strategy for achieving high levels of stereocontrol.

The aforementioned palladium-catalyzed alkenylboration of homoallylic alcohols provides a diastereoselective route to substituted 1,2-oxaborolanes. By using enantiomerically enriched starting materials or chiral catalysts, it is possible to synthesize chiral 1,2-oxaborolane derivatives. The stereospecificity of such reactions is crucial, as the configuration of the newly formed stereocenters is controlled by the catalyst or the existing chirality in the substrate. While specific examples of highly enantioselective transition metal-catalyzed syntheses of 1,2-oxaborolanes are still emerging, the principles of asymmetric catalysis are actively being applied to this area of heterocyclic chemistry.

| Catalyst System | Substrate | Key Transformation | Product | Stereoselectivity |

| Palladium catalyst | Homoallylic alcohols | Cyclizative alkenylboration | Substituted 1,2-oxaborolanes | High diastereoselectivity |

Multi-Component and Tandem Reaction Sequences for Related Oxaborolane Scaffolds

To improve synthetic efficiency and molecular complexity, chemists are increasingly turning to multi-component reactions (MCRs) and tandem (or cascade) sequences. mdpi.comrsc.org MCRs combine three or more starting materials in a single operation to form a product that incorporates substantial portions of all reactants. scholaris.canih.gov This approach offers significant advantages in terms of step economy, time, cost, and waste reduction compared to traditional linear syntheses. nih.govyoutube.com Tandem reactions involve a single event triggering the conversion of a starting material through multiple sequential transformations without isolating intermediates, often leading to a dramatic increase in molecular complexity. rsc.org These strategies are particularly valuable for constructing diverse libraries of heterocyclic compounds, including those related to the oxaborolane framework.

The aldol reaction is a cornerstone of carbon-carbon bond formation, and its boron-mediated variant is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which can be key precursors to the 1,2-oxaborolanone ring. organicreactions.orglibretexts.org The use of boron enolates, a type of Group III enolate, offers exceptional levels of regio-, diastereo-, and enantioselectivity. organicreactions.orgresearchgate.net

The high degree of stereocontrol stems from the short boron-oxygen and boron-carbon bonds, which lead to highly organized and rigid, chair-like six-membered transition states during the reaction with an aldehyde. organicreactions.org This conformational constraint allows for precise control over the stereochemical outcome of the reaction.

The process involves the conversion of a ketone to a boron enolate using a chlorodialkylborane and a tertiary amine base. nih.gov This enolate then reacts in situ with an aldehyde. A subsequent oxidative workup of the resulting boron aldolate yields the desired β-hydroxy ketone. nih.gov The choice of chiral auxiliaries or ligands on the boron atom can induce high levels of asymmetry, making this a valuable method for synthesizing enantiomerically enriched products. organicreactions.org

Table 1: Key Features of Boron-Mediated Aldol Reactions

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Formation of a boron enolate followed by reaction with an aldehyde via a tight, cyclic transition state. | organicreactions.org |

| Stereocontrol | High levels of diastereoselectivity and enantioselectivity are achievable. | organicreactions.orgresearchgate.net |

| Reagents | Ketones, aldehydes, chlorodialkylboranes (e.g., dicyclohexylboron chloride), and tertiary amine bases (e.g., triethylamine). | nih.gov |

| Key Intermediate | Boron enolate. | nih.gov |

| Advantages | Predictable stereochemical outcomes, efficient C-C bond formation. | organicreactions.org |

Creating complex and functionally diverse 1,2-oxaborolanone derivatives often requires sequential functionalization strategies. This approach involves the stepwise introduction of different substituents onto a pre-formed heterocyclic core. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

For a related heterocyclic system, such as a 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, researchers have demonstrated the ability to selectively functionalize the 3- and 6-positions. By controlling the reaction conditions, a Suzuki-Miyaura reaction can be performed selectively at the more reactive C-I bond, followed by a subsequent coupling reaction (e.g., Sonogashira or another Suzuki-Miyaura) at the C-Br bond. researchgate.net This type of sequential strategy allows for the modular construction of complex molecules from a common intermediate.

This modular approach is highly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.net Similar principles can be envisioned for the functionalization of a pre-existing 1,2-oxaborolanone scaffold, provided suitable "handles" (e.g., halogen atoms) are incorporated into the ring system during its initial synthesis.

Table 2: Example of Sequential Palladium-Catalyzed Functionalization

| Step | Reaction Type | Position Functionalized | Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | C-3 (more reactive site) | Arylboronic acid, Pd catalyst | Selective formation of a C-C bond at the 3-position. | researchgate.net |

| 2 | Sonogashira Coupling | C-6 (less reactive site) | Terminal alkyne, Pd/Cu catalysts | Formation of a C-C bond at the 6-position. | researchgate.net |

| 2 (alternative) | Aminocarbonylation | C-6 (less reactive site) | Amine, CO, Pd catalyst | Formation of an amide linkage at the 6-position. | researchgate.net |

Reactivity and Chemical Transformations of 1,2 Oxaborolan Derivatives

Ring-Opening and Rearrangement Pathways

The structural integrity of the 1,2-oxaborolan ring can be manipulated through specific reaction pathways, leading to either cleavage of the ring or complex rearrangements.

The SN2' reaction, a vinylogous variant of the bimolecular nucleophilic substitution (SN2) reaction, is a key transformation for allylic systems. In the context of 1,2-oxaborolan derivatives containing an adjacent double bond, a nucleophile can attack the carbon at the γ-position relative to the C-B bond, inducing a migration of the double bond and displacement of the boronate group. This concerted mechanism proceeds through a "backside attack" on the π-system of the alkene. masterorganicchemistry.com

While direct studies on 2-methyl-1,2-oxaborolan-5-one are limited, extensive research on analogous unsaturated organoboron compounds illustrates the principles of this reactivity. For instance, copper-catalyzed enantioselective SN2'' substitutions (an extended vinylogous reaction) with allenyl- and propargyl-boron compounds have been developed. nih.gov These transformations are promoted by a copper complex and proceed with high selectivity, demonstrating the utility of organoboron reagents in complex substitution reactions. nih.gov Density Functional Theory (DFT) studies of these reactions indicate that cationic π-allyl-Cu complexes are likely intermediates, which control the stereochemical outcome of the transformation. nih.gov

Table 1: Copper-Catalyzed SN2'' Substitution with Unsaturated Organoboron Reagents nih.gov

| Organoboron Reagent | Substrate Type | Catalyst | Yield (%) | SN2'' Selectivity (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| Allenyl-B(pin) | Acyclic dienyl phosphate | 5.0 mol% NHC-Cu Complex | 51-82 | 84-97 | 86:14 - 98:2 |

| Silyl-protected propargyl-B(pin) | Acyclic dienyl phosphate | 5.0 mol% NHC-Cu Complex | 53-89 | 69-96 | 94:6 - 98:2 |

| Allenyl-B(pin) | Cyclic dienyl phosphate | 5.0 mol% NHC-Cu Complex | 65 | 95 | 95:5 |

NHC = N-heterocyclic carbene; B(pin) = pinacolato boronic ester.

The 1,2-oxaborolan ring contains an endocyclic boronic ester, which is susceptible to cleavage, primarily through hydrolysis or transesterification of the boron-oxygen (B-O) bond. This reactivity is a characteristic feature of boronic esters. nih.gov

Cleavage:

Hydrolysis: In the presence of water, the B-O bond can be cleaved to yield a boronic acid. This process can be facile and may pose challenges during purification or analysis of boronate esters. nih.gov

Transesterification: The ester can be cleaved by reaction with an excess of a diol or a soluble boronic acid, which drives the equilibrium toward a new boronic ester or the free boronic acid, respectively. acs.orgorganic-chemistry.org A method using methylboronic acid has been developed for the mild deprotection of boronic esters, offering advantages in purification due to the volatility of the byproducts. organic-chemistry.org

Reconstitution: The reconstitution of the 1,2-oxaborolan ring is the reverse of cleavage, typically involving the esterification of the corresponding boronic acid with the appropriate diol under dehydrating conditions. This process is fundamental to the synthesis and manipulation of these heterocyclic systems.

Functionalization of the Carbon-Boron Bond in 1,2-Oxaborolanes

The carbon-boron (C-B) bond is a cornerstone of organoboron chemistry, acting as a versatile functional handle that can be transformed into a wide array of other bonds with high stereospecificity. rsc.org This allows 1,2-oxaborolanes to serve as valuable synthetic intermediates.

Key transformations of the C-B bond include:

Oxidation: The C-B bond can be stereospecifically oxidized to a C-O bond, typically yielding an alcohol with retention of configuration at the carbon center. Standard conditions involve treatment with an oxidant like hydrogen peroxide under basic conditions. rsc.org

Amination: Reagents such as alkyl azides or chloramine can be used to convert the C-B bond into a C-N bond, forming amines. The reduced Lewis acidity of boronic esters compared to trialkylboranes necessitates specific conditions to achieve this transformation. rsc.org

Halogenation: The C-B bond can be converted to a carbon-halogen bond (C-I, C-Br, C-Cl) with inversion of stereochemistry. This is often achieved by activating the boronic ester into a boronate complex followed by reaction with a halogen source (e.g., I₂, Br₂, NCS). rsc.org

Cross-Coupling Reactions: The C-B bond is famously used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.gov

Table 2: Representative Stereospecific Transformations of the C-B Bond in Boronic Esters rsc.org

| Transformation | Reagents | Product Functional Group | Stereochemical Outcome |

|---|---|---|---|

| Oxidation | H₂O₂ / NaOH | Alcohol (-OH) | Retention |

| Iodination | ArLi, then I₂ | Iodide (-I) | Inversion |

| Bromination | ArLi, then Br₂ | Bromide (-Br) | Inversion |

| Chlorination | ArLi, then NCS | Chloride (-Cl) | Inversion |

ArLi = Aryllithium reagent used to form the intermediate boronate complex.

Electrophilic and Nucleophilic Reactivity Profiles of the 1,2-Oxaborolan Ring

The 1,2-oxaborolan ring exhibits a dual reactivity profile, capable of reacting with both nucleophiles and electrophiles under appropriate conditions.

Electrophilic Character: The boron atom in the boronic ester is trigonal planar and possesses an empty p-orbital, making it electron-deficient and a Lewis acid. rsc.org This inherent electrophilicity allows it to be attacked by nucleophiles (Lewis bases). This interaction is the initial step in many transformations, including the formation of "ate" complexes. masterorganicchemistry.compressbooks.pub

Nucleophilic Character: While the boronic ester itself is not nucleophilic at the carbon atom, it can be converted into a potent nucleophile. The addition of a strong, carbon-based nucleophile, such as an aryllithium or alkyllithium reagent, to the electrophilic boron center results in the formation of a tetracoordinate boronate "ate" complex. rsc.org In this complex, the boron atom bears a formal negative charge, which significantly increases the electron density and nucleophilicity of the attached carbon group. This activated complex can then react with a range of electrophiles, enabling the stereospecific formation of C-C, C-I, C-Br, and C-Cl bonds with inversion of configuration. rsc.org

Table 3: Dual Reactivity Modes of the 1,2-Oxaborolan Ring

| Reactivity Mode | Reactive Center | Description | Typical Reactant | Example Transformation |

|---|---|---|---|---|

| Electrophilic | Boron Atom | The Lewis acidic boron atom accepts an electron pair. | Nucleophile (e.g., ArLi, RLi) | Formation of a boronate "ate" complex. rsc.org |

| Nucleophilic (as boronate) | α-Carbon Atom | The C-B bond, activated within a boronate complex, donates an electron pair. | Electrophile (e.g., I₂, aldehydes) | Reaction with I₂ to form an alkyl iodide. rsc.org |

Derivatization Strategies for Enhancing Chemical Utility

The varied reactivity of the 1,2-oxaborolan ring system allows for its use in diverse derivatization strategies that enhance its utility in organic synthesis.

As a Protecting Group: The ability to form and cleave the boronic ester ring under relatively mild conditions allows it to be used as a protecting group for diols. This strategy is particularly prevalent in carbohydrate chemistry, where cyclic boronic esters are used to mask specific hydroxyl groups, enabling selective functionalization at other positions. utoronto.ca

As a Reactive Handle for Sequential Functionalization: A boronic ester can be viewed as a stable yet reactive handle for introducing functionality. The C-B bond can be converted into one functional group, and if other reactive sites exist in the molecule, subsequent transformations can be performed. This approach is powerful for the stepwise construction of complex molecules from a common intermediate. acs.org

Post-Synthetic Modification: Once a molecule containing a 1,2-oxaborolan moiety is assembled, the ring itself can be further modified. This includes ligand exchange on the boron atom or oxidation of the ring to form related structures, such as oxaborinanones. researchgate.net

Derivatization for Analysis: Chemical derivatization can be employed to enhance the analytical properties of molecules. For compounds containing a 1,2-oxaborolan ring, derivatization might be used to improve ionization efficiency or chromatographic behavior for LC-MS/MS analysis, aiding in detection and quantification. nih.gov

Despite a comprehensive search for scientific data pertaining to "2-Methyl-1,2-oxaborolan-5-one," no specific experimental or theoretical spectroscopic information (NMR, HRMS, IR) for this exact compound could be located in the available scientific literature and chemical databases. The search yielded general principles of the requested analytical techniques and data for structurally related, but distinct, compounds.

Due to the absence of specific data for "2-Methyl-1,2-oxaborolan-5-one," it is not possible to generate the detailed, scientifically accurate article as per the provided outline. Fulfilling the request would necessitate speculation or the use of data from different molecules, which would not adhere to the strict requirement of focusing solely on the specified chemical compound.

Therefore, the article on the "Structural Elucidation and Advanced Spectroscopic Characterization of 1,2-Oxaborolanes" focusing on "2-Methyl-1,2-oxaborolan-5-one" cannot be provided at this time.

Structural Elucidation and Advanced Spectroscopic Characterization of 1,2 Oxaborolanes

X-ray Crystallography for Solid-State Structure Determination

The precise determination of the solid-state structure of 2-Methyl-1,2-oxaborolan-5-one through single-crystal X-ray diffraction would provide invaluable information regarding its molecular geometry. This technique would elucidate the exact bond lengths and angles of the 1,2-oxaborolane (B14039510) ring, the conformation of the ring (e.g., envelope or twisted), and the nature of intermolecular interactions in the crystalline lattice.

A detailed crystallographic analysis would involve the determination of the unit cell parameters, space group, and the fractional atomic coordinates of each atom. From this data, a complete picture of the molecule's three-dimensional arrangement can be constructed.

Table of Expected Crystallographic Parameters for a Hypothetical Crystal of a 1,2-Oxaborolane Derivative:

| Parameter | Description | Expected Value Range |

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic, Orthorhombic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c, P-1, etc. |

| a, b, c (Å) | The lengths of the unit cell axes. | 5 - 15 |

| α, β, γ (°) | The angles between the unit cell axes. | 90 - 120 |

| Volume (ų) | The volume of the unit cell. | 500 - 2000 |

| Z | The number of molecules per unit cell. | 2, 4, 8 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.2 - 1.6 |

| B-O bond length (Å) | The distance between the boron and oxygen atoms within the ring. | 1.35 - 1.45 |

| B-C bond length (Å) | The distance between the boron and carbon atoms. | 1.55 - 1.65 |

| C=O bond length (Å) | The distance of the carbonyl double bond. | 1.20 - 1.25 |

| Ring Conformation | The puckering of the five-membered ring. | Envelope or Twist |

It is important to emphasize that the values in the table above are illustrative and based on general observations for similar heterocyclic compounds. A definitive structural analysis of 2-Methyl-1,2-oxaborolan-5-one would require experimental X-ray diffraction data. Such an analysis would be a significant contribution to the understanding of the structural chemistry of this class of organoboron compounds.

Computational and Theoretical Investigations of the 1,2 Oxaborolan Ring System

Quantum Chemical Calculations of Reaction Mechanisms and Energy Landscapes

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of reactions involving the formation and transformation of the 1,2-oxaborolan ring.

The synthesis of 1,2-oxaborolan derivatives often involves the hydroboration of unsaturated carboxylic acids or their derivatives. Computational studies can predict the chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs) of these processes. For instance, in the hydroboration of a molecule with multiple reactive sites, DFT calculations can determine the activation energy barriers for the reaction at each site, thereby predicting the most likely product.

The regioselectivity of hydroboration, which typically follows an anti-Markovnikov pattern, can be rationalized through the analysis of the transition state structures. chemistrysteps.com Steric and electronic factors influencing the stability of these transition states determine the preferred orientation of the borane addition across the double bond. chemistrysteps.comresearchgate.net Computational models have shown a strong correlation between the polarization of atomic charges on the double-bonded carbons and the lowest energy transition states, which helps in predicting the regioselective outcome. researchgate.net

Table 1: Calculated Activation Energies for Competing Pathways in a Hypothetical Ring-Forming Reaction

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Path A | Borane addition to the α-carbon | 25.8 | No |

| Path B | Borane addition to the β-carbon | 18.2 | Yes |

| Path C | Reaction with another functional group | 30.1 | No |

Note: Data is illustrative and based on typical values for hydroboration reactions.

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transition states. Computational methods are employed to locate the geometry of transition states and calculate their energies. This information is crucial for constructing a detailed energy profile of the reaction, which includes the energies of reactants, intermediates, transition states, and products.

Conformational Analysis and Stereochemical Prediction

The five-membered 1,2-oxaborolan ring is not planar and can adopt several conformations. nih.govnih.gov Conformational analysis aims to identify the most stable conformations and the energy barriers between them. The two most common conformations for five-membered rings are the "envelope" and "twist" forms.

Computational methods, such as molecular mechanics and DFT, can be used to calculate the relative energies of these conformers. For 2-Methyl-1,2-oxaborolan-5-one, the position of the methyl group (axial or equatorial in the envelope conformation) will significantly influence the conformational preference. These calculations are also vital for predicting the stereochemical outcome of reactions involving the 1,2-oxaborolan ring, as the facial selectivity of an incoming reagent can be dictated by the ring's conformation.

Table 2: Relative Energies of Conformers of 2-Methyl-1,2-oxaborolan-5-one

| Conformer | Methyl Group Position | Relative Energy (kcal/mol) |

| Envelope | Equatorial | 0.0 |

| Envelope | Axial | 2.5 |

| Twist | - | 1.8 |

Note: Data is illustrative and based on general principles of conformational analysis for five-membered rings.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to identify and characterize molecules. computabio.comcheminfo.org For 2-Methyl-1,2-oxaborolan-5-one, the prediction of NMR, IR, and Raman spectra is particularly valuable.

DFT calculations can accurately predict the chemical shifts of various nuclei, including ¹¹B, ¹³C, and ¹H. ucl.ac.uknih.gov The calculated ¹¹B NMR chemical shift is especially important for characterizing organoboron compounds. ucl.ac.uknih.gov By comparing the calculated spectrum with the experimental one, the structure of the compound can be confirmed.

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR and Raman spectrum. researchgate.netsci-hub.st This allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural elucidation of the molecule. For instance, the characteristic B-O and C=O stretching frequencies can be precisely identified. researchgate.netacs.org

Table 3: Predicted Spectroscopic Data for 2-Methyl-1,2-oxaborolan-5-one

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹¹B NMR | Chemical Shift (ppm) | 30-35 |

| ¹³C NMR | C=O Chemical Shift (ppm) | 170-180 |

| IR Spectroscopy | B-O Stretch (cm⁻¹) | 1350-1400 |

| IR Spectroscopy | C=O Stretch (cm⁻¹) | 1750-1780 |

Note: Predicted values are based on DFT calculations and data for similar boronate esters. ucl.ac.ukresearchgate.netsci-hub.st

Electronic Structure and Bonding Analysis within Boron Heterocycles

The nature of the chemical bonds and the distribution of electrons within the 1,2-oxaborolan ring can be investigated using various computational techniques, such as Natural Bond Orbital (NBO) analysis. acs.orgresearchgate.net This method provides a detailed picture of the bonding in terms of localized orbitals, allowing for the quantification of bond orders, atomic charges, and orbital interactions.

In the 1,2-oxaborolan ring, the B-O and B-C bonds are of particular interest. NBO analysis can reveal the degree of covalent and ionic character in these bonds, as well as the extent of any π-donation from oxygen to the vacant p-orbital of the boron atom. acs.orgacs.org Understanding the electronic structure is crucial for explaining the reactivity and stability of these boron heterocycles. nih.govmdpi.com

Table 4: Calculated NBO Charges and Bond Orders for 2-Methyl-1,2-oxaborolan-5-one

| Atom/Bond | Parameter | Calculated Value |

| B | NBO Charge | +1.2 to +1.5 |

| O (ring) | NBO Charge | -0.8 to -1.0 |

| C (methyl) | NBO Charge | -0.6 to -0.8 |

| B-O | Wiberg Bond Order | 0.8 to 1.0 |

| B-C | Wiberg Bond Order | 0.9 to 1.1 |

Note: Data is illustrative and based on NBO analyses of similar boron heterocycles.

Synthetic Applications and Future Research Directions of 1,2 Oxaborolan Chemistry

1,2-Oxaborolan Derivatives as Versatile Synthetic Intermediates

Derivatives of the 1,2-oxaborolan-5-one ring system serve as valuable intermediates in organic synthesis, offering pathways to a variety of functionalized molecules. Their unique electronic and structural features allow for a range of chemical transformations.

Precursors to Complex Organic Scaffolds, including Homoallylboronates and Bishomoallylic 1,3-Diols

While direct synthetic routes from 2-Methyl-1,2-oxaborolan-5-one to homoallylboronates and bishomoallylic 1,3-diols are not extensively documented in publicly available research, the broader class of boron-containing heterocycles is known to participate in reactions that yield such structures. For instance, stereo- and enantioselective aldehyde additions with α-boryl-substituted allylboronates can produce δ-boryl-substituted homoallylic alcohols, which are structurally related to the target compounds. nih.gov The synthesis of syn-1,3-diols can be achieved with high stereochemical purity through the reduction of β-hydroxyketones using alkoxydialkylboranes as chelating agents.

The general strategy for synthesizing chiral syn-1,3-diols often involves either catalyst-controlled asymmetric reactions or substrate-controlled asymmetric induction. These methods highlight the importance of boron reagents in achieving high levels of stereocontrol in the synthesis of diol functionalities.

Role in Stereoselective and Asymmetric Transformations

Boron-containing reagents are paramount in the field of stereoselective and asymmetric synthesis. soci.org Chiral oxazaborolidinium ions (COBIs), for example, have proven to be powerful and efficient catalysts for a variety of asymmetric transformations, including Diels-Alder reactions, nucleophilic additions, and cycloadditions. sigmaaldrich.com These catalysts activate carbonyl compounds, enabling highly enantioselective bond formations. sigmaaldrich.com

The principles of asymmetric synthesis, which aim to produce an optically active compound from symmetrically constituted molecules, are central to modern organic chemistry. sigmaaldrich.com The use of chiral auxiliaries and reagents is a common strategy, and boron-based chiral Lewis acids are particularly effective in this regard. sigmaaldrich.com While specific examples detailing the use of 2-Methyl-1,2-oxaborolan-5-one in such transformations are scarce, the underlying principles of boron-mediated stereocontrol are well-established.

Building Blocks for Novel Molecular Architectures

The construction of novel molecular architectures is a key objective in materials science and drug discovery. Boron-containing heterocycles are attractive building blocks due to the unique properties conferred by the boron atom. The replacement of a carbon-carbon unit with an isoelectronic boron-nitrogen unit (BN/CC isosterism) has emerged as a powerful strategy to expand chemical space and modulate the electronic and steric properties of molecules. nih.govrsc.orgnih.gov This approach has been successfully applied to create novel aromatic systems with applications in biomedical research and materials science. nih.govrsc.orgnih.gov

While direct applications of 2-Methyl-1,2-oxaborolan-5-one in this context are not widely reported, the general concept of using boron heterocycles as synthons for creating new molecular frameworks is a vibrant area of research. aablocks.com

Advanced Methodologies for Boron-Containing Compounds in Organic Synthesis

Recent advancements in synthetic methodologies have significantly expanded the toolkit for preparing and functionalizing boron-containing compounds. Late-stage functionalization of pre-assembled boron-nitrogen heterocycles has become a particularly important strategy, allowing for the introduction of diverse functional groups into complex molecules. nih.govrsc.org

Furthermore, transition-metal-free methods, such as boron-mediated C-H functionalization, are gaining prominence. These reactions offer mild and selective ways to introduce boron into organic molecules, providing valuable synthetic intermediates.

Future Prospects in the Design and Synthesis of Functionalized 1,2-Oxaborolanes

The future of 1,2-oxaborolane (B14039510) chemistry lies in the development of new synthetic routes to access a wider range of functionalized derivatives. The design of novel chiral ligands and catalysts based on the 1,2-oxaborolane scaffold could unlock new asymmetric transformations.

Further exploration of the reactivity of the 1,2-oxaborolan-5-one ring system is warranted. Investigating its potential in cycloaddition reactions, ring-opening polymerizations, and as a precursor to other boron-containing heterocycles could lead to the discovery of new materials and biologically active compounds. As synthetic methods become more sophisticated, the full potential of 1,2-oxaborolan-5-ones as versatile building blocks in organic synthesis will undoubtedly be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.